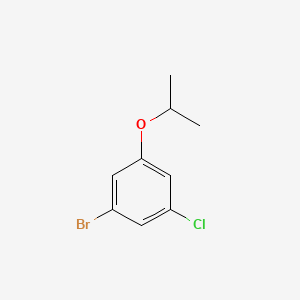

1-Bromo-3-chloro-5-isopropoxybenzene

Beschreibung

BenchChem offers high-quality 1-Bromo-3-chloro-5-isopropoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-chloro-5-isopropoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-chloro-5-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWVUTFRDAIKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682129 | |

| Record name | 1-Bromo-3-chloro-5-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-66-8 | |

| Record name | 1-Bromo-3-chloro-5-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-chloro-5-isopropoxybenzene

CAS Number: 1242336-66-8

This technical guide provides a comprehensive overview of 1-Bromo-3-chloro-5-isopropoxybenzene, a substituted aromatic compound with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document will delve into its chemical properties, plausible synthetic routes, potential applications, and essential safety considerations, offering valuable insights for researchers, scientists, and professionals in the field.

Core Molecular Attributes

1-Bromo-3-chloro-5-isopropoxybenzene is a polysubstituted benzene derivative featuring a bromine atom, a chlorine atom, and an isopropoxy group at the 1, 3, and 5 positions, respectively. This unique arrangement of functional groups imparts specific reactivity and physicochemical properties that make it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 1242336-66-8 | [1][2][3] |

| Molecular Formula | C₉H₁₀BrClO | [1][3] |

| Molecular Weight | 249.53 g/mol | [1] |

| Canonical SMILES | CC(C)OC1=CC(=CC(=C1)Br)Cl | |

| InChI Key | InChI=1S/C9H10BrClO/c1-6(2)13-9-4-7(10)5-8(11)3-9/h3-6H,1-2H3 |

Strategic Synthesis Pathway: The Williamson Ether Synthesis

While multi-step syntheses starting from aniline or nitrobenzene are conceivable for related halogenated benzenes, a more direct and efficient route to 1-Bromo-3-chloro-5-isopropoxybenzene is the Williamson ether synthesis.[4][5][6][7][8] This well-established method involves the reaction of a phenoxide with an alkyl halide and is particularly suitable for preparing asymmetrical ethers.

The proposed synthesis commences with the commercially available 3-Bromo-5-chlorophenol. The phenolic proton is first abstracted by a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to yield the target molecule.

Caption: Proposed Williamson Ether Synthesis for 1-Bromo-3-chloro-5-isopropoxybenzene.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, yet detailed, protocol based on the principles of the Williamson ether synthesis. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

3-Bromo-5-chlorophenol

-

2-Bromopropane

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, inert-atmosphere flask, add 3-Bromo-5-chlorophenol (1.0 eq). Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture. Heat the reaction to 50-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 1-Bromo-3-chloro-5-isopropoxybenzene make it a versatile scaffold for the synthesis of novel pharmaceutical agents. The strategic placement of two different halogen atoms allows for selective functionalization through various cross-coupling reactions, while the isopropoxy group can influence the compound's pharmacokinetic properties.

-

Orthogonal Reactivity: The differential reactivity of the C-Br and C-Cl bonds enables sequential and site-selective modifications. For instance, the C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Cl bond, allowing for the introduction of a diverse range of substituents at the 1-position. Subsequent modification at the 3-position can then be achieved under different reaction conditions.

-

Isopropoxy Group as a Lipophilic Moiety: The isopropoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with biological targets. In drug design, tuning lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Scaffold for Bioactive Molecules: Substituted benzene rings are ubiquitous in marketed drugs.[9] The 1,3,5-substitution pattern of this molecule can serve as a core for the synthesis of inhibitors of various enzymes or ligands for receptors where specific spatial arrangements of substituents are required for biological activity. The introduction of bromine, in particular, has been a strategy in drug design to enhance potency and modulate pharmacokinetic properties.

Caption: Potential synthetic modifications and applications of 1-Bromo-3-chloro-5-isopropoxybenzene.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. There will likely be three aromatic signals, each appearing as a singlet or a narrow triplet (due to meta-coupling), in the range of δ 6.8-7.5 ppm. The isopropoxy group will show a septet for the methine proton (CH) around δ 4.5-5.0 ppm and a doublet for the two methyl groups (CH₃) around δ 1.2-1.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit six aromatic carbon signals and two aliphatic carbon signals for the isopropoxy group. The carbon atoms attached to the halogens and the oxygen will be significantly shifted downfield.

-

IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic isopropoxy group (around 2850-2980 cm⁻¹). Strong C-O stretching for the ether linkage will be observed in the region of 1200-1300 cm⁻¹. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). Fragmentation may involve the loss of the isopropoxy group, the halogen atoms, or cleavage of the isopropyl group.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1-Bromo-3-chloro-5-isopropoxybenzene is not widely available. However, based on the data for structurally related compounds such as other halogenated benzenes, the following precautions should be taken:

-

General Hazards: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations.

Conclusion

1-Bromo-3-chloro-5-isopropoxybenzene is a valuable synthetic intermediate with considerable potential for applications in medicinal chemistry and materials science. Its synthesis via the Williamson ether synthesis is a practical and efficient approach. The unique substitution pattern of this molecule offers opportunities for selective chemical modifications, making it an attractive building block for the creation of novel and complex molecular architectures. As with all chemicals, proper safety precautions must be observed during its handling and use. This guide serves as a foundational resource for researchers interested in exploring the synthetic utility of this promising compound.

References

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. YouTube. Published August 29, 2018. [Link]

-

chemeurope.com. Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Published September 3, 2019. [Link]

-

Beijing Ina Star Technology Co., Ltd. 1-Bromo-3-chloro-5-isopropoxybenzene - CAS:1242336-66-8. [Link]

-

Narang, S. 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Published December 16, 2023. [Link]

-

SpectraBase. 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 1-Bromo-3-chloro-5-iodobenzene. [Link]

- Google Patents.

-

LookChem. 3-Bromo-5-chlorophenol. [Link]

-

Google Patents. United States Patent (19). [Link]

-

Doubtnut. Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene? YouTube. Published May 24, 2020. [Link]

- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

PubMed Central. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Published online July 9, 2024. [Link]

- Google Patents. CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene.

-

Sinfoo Biotech. 1-bromo-3-chloro-5-isopropoxybenzene,(CAS# 1242336-66-8). [Link]

-

NIST WebBook. Benzene, 1-bromo-3-chloro-. [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

-

PubMed. Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Published online October 1, 2025. [Link]

-

SciSpace. (PDF) Substituted benzocoumarin derivatives: synthesis, characterization, biological activities and molecular docking with ADME studies (2022). [Link]

-

PubMed. Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors. [Link]

Sources

- 1. 1-Bromo-3-chloro-5-isopropoxybenzene - CAS:1242336-66-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 1-Bromo-3-chloro-5-isopropoxybenzene | 1242336-66-8 [amp.chemicalbook.com]

- 3. 1-bromo-3-chloro-5-isopropoxybenzene,(CAS# 1242336-66-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Williamson_ether_synthesis [chemeurope.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 1-Bromo-3-chloro-5-isopropoxybenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-chloro-5-isopropoxybenzene

Introduction

1-Bromo-3-chloro-5-isopropoxybenzene is a trisubstituted aromatic compound featuring a unique pattern of halogen and alkoxy substituents. As a functionalized benzene derivative, it represents a versatile building block in modern organic synthesis. Molecules of this class, possessing differential halogenation and an ether linkage, are of significant interest in medicinal chemistry and materials science. The bromine and chlorine atoms can serve as distinct reactive handles for sequential cross-coupling reactions, while the isopropoxy group modulates solubility, lipophilicity, and metabolic stability, and can influence molecular conformation through steric and electronic effects.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Bromo-3-chloro-5-isopropoxybenzene. In the absence of extensive published experimental data for this specific molecule, we present a framework for its characterization, grounded in established chemical principles and data from analogous structures. We offer detailed, field-proven experimental protocols for determining its core properties, enabling researchers to perform their own characterization. This document is designed to serve as a practical and authoritative resource for professionals utilizing this and similar compounds in their research endeavors.

Section 1: Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This section details the established structural data and provides expert predictions for key physical characteristics.

Summary of Physicochemical Data

The properties of 1-Bromo-3-chloro-5-isopropoxybenzene are dictated by its unique combination of a moderately deactivating chloro group, a deactivating bromo group, and an activating, sterically bulky isopropoxy group.

| Property | Value / Prediction | Rationale & References |

| IUPAC Name | 1-Bromo-3-chloro-5-isopropoxybenzene | Standard chemical nomenclature. |

| CAS Number | 1242336-66-8 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀BrClO | Derived from structural analysis.[2][3][4] |

| Molecular Weight | 249.53 g/mol | Calculated from the molecular formula.[2][3][4] |

| Physical State | Predicted: Colorless to light yellow liquid or low-melting solid | The relatively low molecular weight and non-planar isopropoxy group may disrupt crystal lattice packing, favoring a liquid state at room temperature. However, halogenated benzenes can also be low-melting solids.[5][6] |

| Melting Point | Experimental data not publicly available. | The unsymmetrical substitution pattern is expected to result in a lower melting point compared to more symmetrical analogues. A broad melting range may indicate impurities. |

| Boiling Point | Predicted: >200 °C at atmospheric pressure. | Halogenation and increased molecular weight relative to benzene significantly raise the boiling point. The boiling point of the related compound 1-bromo-3-phenylpropane is 219-220 °C.[5] |

| Solubility | Predicted: Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes, Acetone). | The molecule is predominantly nonpolar due to the large aromatic and alkyl components, leading to poor aqueous solubility. It is expected to be miscible with solvents of similar polarity ("like dissolves like"). |

Structural Analysis and Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a compound. Based on its structure, the following spectral characteristics are predicted.

-

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum is expected to be highly informative.

-

Isopropoxy Group: A septet (1H) around δ 4.5-4.7 ppm for the methine proton (-CH) coupled to six equivalent methyl protons, and a doublet (6H) around δ 1.3-1.4 ppm for the two methyl groups (-CH₃).

-

Aromatic Region: Three distinct signals are expected for the aromatic protons, each appearing as a finely split triplet or multiplet between δ 6.8 and 7.3 ppm. The electron-donating isopropoxy group will shield the ortho and para protons, while the halogens will deshield them.

-

-

¹³C Nuclear Magnetic Resonance (NMR): The carbon NMR spectrum should display nine distinct signals.

-

Aliphatic Carbons: Two signals are expected: one around δ 70-72 ppm for the methine carbon and another around δ 21-23 ppm for the equivalent methyl carbons.[7]

-

Aromatic Carbons: Six signals are predicted. The carbon attached to the isopropoxy group (C-O) will be the most shielded (lowest ppm value) in the aromatic region, likely around δ 158-160 ppm. The carbons bonded to bromine (C-Br) and chlorine (C-Cl) are expected around δ 115-125 and δ 134-136 ppm, respectively.[8] The remaining C-H carbons will appear between δ 105-125 ppm.

-

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) would provide a distinct molecular fingerprint.

-

Molecular Ion (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the natural isotopic abundances of Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The primary peaks will be at m/z 248, 250, and 252. The M+2 peak will be nearly as intense as the M peak due to the ⁸¹Br isotope.

-

Fragmentation: The most probable initial fragmentation would be the loss of the isopropyl group ([M-43]⁺) to form a stable phenoxy cation. Subsequent loss of halogen atoms (Br, Cl) would also be expected.[9][10]

-

-

Infrared (IR) Spectroscopy:

-

C-H stretch (aromatic): Weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).[11][12]

-

C-H stretch (aliphatic): Medium to strong bands just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).[11]

-

C-O-C stretch (ether): Strong, characteristic bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.[12]

-

C-Cl and C-Br stretches: These appear in the fingerprint region, typically below 800 cm⁻¹.

-

Section 2: Synthesis and Reactivity Analysis

A plausible synthetic route for 1-Bromo-3-chloro-5-isopropoxybenzene can be designed from commercially available precursors, leveraging the principles of electrophilic aromatic substitution and substituent directing effects.

Proposed Synthetic Pathway

A logical approach involves the sequential functionalization of a substituted aniline, a common strategy in the synthesis of polyhalogenated aromatics.[13][14][15] The amino group is a strong activating ortho-, para-director that can be easily removed via a Sandmeyer-type reaction at the end of the synthesis.

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Starting Material: 3-Chloro-5-isopropoxyaniline is chosen as the starting material. The amino group is a powerful activating group that directs electrophilic substitution to the positions ortho and para to it. In this case, the C2, C4, and C6 positions are activated.

-

Step 1: Bromination: Bromine is introduced using a standard electrophilic aromatic substitution reaction. The amino group directs the incoming bromine to the C2 position, which is sterically accessible and electronically activated. Acetic acid is a common solvent for such reactions.

-

Step 2: Deamination (Diazotization-Reduction): The final step is the removal of the amino group. This is a robust and widely used transformation in aromatic synthesis. The aniline is first converted to a diazonium salt using sodium nitrite and a strong acid at low temperatures to ensure the salt's stability.[14] The diazonium group is then replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂), yielding the final target molecule.[9] This two-step deamination process is often superior to attempting to directly functionalize a less activated benzene ring.

Section 3: Standardized Protocols for Experimental Characterization

To address the absence of published data, this section provides detailed, self-validating protocols for determining the key physicochemical properties of 1-Bromo-3-chloro-5-isopropoxybenzene.

Melting Point Determination

Scientific Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1°C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. Thus, melting point is a critical indicator of purity.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: Place a small amount of the compound on a clean, dry watch glass. If the sample is not a fine powder, gently crush it. Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Initial Rapid Determination: Place the capillary tube in the heating block of the Mel-Temp apparatus. Heat the sample rapidly (10-15 °C/min) and observe the approximate temperature at which it melts. This provides a rough estimate.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Insert a new capillary with a fresh sample. Heat the block again, but at a much slower rate (1-2 °C/min) once the temperature is within 15°C of the estimated melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation: Repeat the accurate determination at least twice. Consistent results (within 1°C) confirm the validity of the measurement.

Caption: Workflow for accurate melting point determination.

Boiling Point Determination

Scientific Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes bulk vaporization. Like melting point, the boiling point is a characteristic physical property that depends on molecular weight, shape, and intermolecular forces. It is also sensitive to changes in atmospheric pressure.

Methodology: Micro Boiling Point (Capillary Method)

-

Apparatus Setup: Attach a small test tube (e.g., 10x75 mm) containing 0.5 mL of the sample to a thermometer using a rubber band. The bulb of the thermometer should be level with the liquid in the test tube.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube, open-end down, into the liquid in the test tube.

-

Heating: Suspend the entire assembly in a heating bath (e.g., a beaker of mineral oil or a heating block). Begin heating the bath gently with constant stirring to ensure uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This occurs as the air trapped inside expands and is replaced by the vapor of the sample.

-

Data Recording: Continue heating until a rapid, continuous stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly. The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point, as it is the point where the external pressure equals the internal vapor pressure.

-

Validation: It is crucial to record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent. The experiment should be repeated to ensure the result is reproducible.

Caption: Workflow for micro boiling point determination.

Solubility Profiling

Scientific Principle: Solubility is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another. By testing the solubility of an unknown compound in a range of solvents with varying polarities and pH, one can infer the presence of certain functional groups.

Methodology: Systematic Solubility Tests

-

General Procedure: In a small test tube, add ~20 mg of the compound to 1 mL of the solvent. Stir vigorously for 30-60 seconds. Observe if the solid dissolves completely. If it does, the compound is classified as "soluble."

-

Solvent Sequence:

-

Water (H₂O): Tests for low molecular weight polar compounds. Prediction: Insoluble.

-

5% Sodium Hydroxide (NaOH): Tests for acidic functional groups (e.g., phenols). Prediction: Insoluble.

-

5% Hydrochloric Acid (HCl): Tests for basic functional groups (e.g., amines). Prediction: Insoluble.

-

Dichloromethane (CH₂Cl₂): A polar aprotic solvent. Prediction: Soluble.

-

Acetone (CH₃COCH₃): A polar aprotic solvent. Prediction: Soluble.

-

Hexanes: A nonpolar solvent. Prediction: Soluble.

-

-

Interpretation: The expected solubility in nonpolar and polar aprotic solvents confirms the compound's largely nonpolar, organic nature. Insolubility in aqueous acidic or basic solutions confirms the absence of readily ionizable functional groups.

Caption: Logical workflow for solubility characterization.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from vendors and analogous structures provide a strong basis for safe handling protocols.

-

Hazard Identification: The compound is classified as an irritant.[3] GHS hazard statements for this compound from at least one supplier include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[3] Similar halogenated aromatic compounds are known to be skin and eye irritants.[16][17][18][19]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles that meet EN166 or OSHA 29 CFR 1910.133 standards.

-

Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure exposed skin is covered.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16][17] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Section 5: Relevance in Medicinal and Materials Chemistry

1-Bromo-3-chloro-5-isopropoxybenzene is not just an inert molecule; it is a carefully designed building block for creating more complex and functional molecules. Its utility stems from the specific combination and arrangement of its functional groups.

-

Orthogonal Synthetic Handles: The bromine and chlorine atoms have different reactivities in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is typically more reactive than the C-Cl bond, allowing for selective, stepwise functionalization of the aromatic core. This enables the construction of complex molecular architectures from a single starting material.

-

Modulation of Physicochemical Properties: In drug discovery, the introduction of halogens and lipophilic groups is a key strategy for optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Lipophilicity: The isopropoxy group and two halogens significantly increase the lipophilicity (logP) of the molecule, which can enhance membrane permeability.

-

Metabolic Stability: Halogen atoms can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[20]

-

Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen in a protein's active site) that can enhance binding affinity and selectivity.

-

-

Scaffold for Libraries: This compound can serve as a central scaffold for combinatorial chemistry, where diverse fragments can be attached at the bromine and chlorine positions to rapidly generate a library of related compounds for biological screening.

References

-

Synthesis of 1-bromo-3-chloro-5-iodobenzene . StudySmarter. Available at: [Link]

-

6 Stage Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene from Aniline . Medium. Available at: [Link]

-

Safety Data Sheet for 1-Bromo-3-phenylpropane . Thermo Fisher Scientific. Available at: [Link]

-

13C NMR Data for 1-Bromo-3-chloro-benzene . SpectraBase. Available at: [Link]

-

1-bromo-3-chloro-5-isopropoxybenzene Product Information . Sinfoo Biotech. Available at: [Link]

-

1-Bromo-3-chloro-5-iodobenzene Data . PubChem. Available at: [Link]

-

1-Bromo-3-isopropoxybenzene Data . PubChem. Available at: [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene Lab Protocol. Wellesley College.

-

1-Bromo-3-chloro-5-isopropoxybenzene Product Page . Beijing Xinheng Research Technology Co., Ltd.. Available at: [Link]

- Process for the preparation of 1-bromo-3,5-dichlorobenzene. Google Patents.

-

Synthesis of 1-bromo-3-chlorobenzene . Doubtnut. Available at: [Link]

-

Mass Spectrum for Benzene, 1-bromo-3-chloro- . NIST WebBook. Available at: [Link]

-

13C NMR Chemical Shifts Database . Organic Chemistry Data. Available at: [Link]

-

IR Spectrum for Benzene, 1-bromo-3-chloro- . NIST WebBook. Available at: [Link]

-

IR Spectrum for Benzene, 1-bromo-3,5-dichloro- . NIST WebBook. Available at: [Link]

-

1H NMR Spectrum for 1-Bromo-3-chloro-benzene . SpectraBase. Available at: [Link]

-

13C NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene . Organic Letters. Available at: [Link]

-

1-Bromo-3-chloro-5-methylbenzene Product Information . Chemsrc. Available at: [Link]

-

1-bromo-3-chloro-5-(propan-2-yl)benzene Information . PubChemLite. Available at: [Link]

-

Three-dimensional saturated C(sp3)-rich bioisosteres for benzene . Nature Reviews Chemistry. Available at: [Link]

-

Benzene, 1-bromo-3-chloro-5-methoxy- Information . ChemBK. Available at: [Link]

-

1-Bromo-3-chloro-5-ethylbenzene Data . PubChem. Available at: [Link]

-

Redefining the Synthetic Logic of Medicinal Chemistry . ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. 1-Bromo-3-chloro-5-isopropoxybenzene | 1242336-66-8 [chemicalbook.com]

- 2. 1-bromo-3-chloro-5-isopropoxybenzene,(CAS# 1242336-66-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 1242336-66-8 Cas No. | 1-Bromo-3-chloro-5-isopropoxybenzene | Matrix Scientific [matrixscientific.com]

- 4. 1-Bromo-3-chloro-5-isopropoxybenzene - CAS:1242336-66-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. Benzene, 1-bromo-3-chloro- [webbook.nist.gov]

- 11. 1-Bromo-3-isopropoxybenzene | C9H11BrO | CID 3260801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzene, 1-bromo-3-chloro- [webbook.nist.gov]

- 13. homework.study.com [homework.study.com]

- 14. medium.com [medium.com]

- 15. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

- 19. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 20. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-3-chloro-5-isopropoxybenzene

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-chloro-5-isopropoxybenzene (CAS No. 1242336-66-8), a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. This document delineates its core physicochemical properties, outlines plausible synthetic routes based on established chemical principles, explores its reactivity with a focus on selective cross-coupling reactions, and provides detailed protocols for its handling, characterization, and purification. The insights herein are designed to empower researchers in leveraging this molecule for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Core Physicochemical Properties

1-Bromo-3-chloro-5-isopropoxybenzene is a halogenated aryl ether. Its structure, featuring a bromine, a chlorine, and an isopropoxy group at the 1, 3, and 5 positions of a benzene ring, respectively, offers a unique combination of steric and electronic properties. These attributes make it a valuable building block for introducing complex substitution patterns in synthetic schemes.

Molecular Structure & Identifiers

The fundamental identifiers and properties of the compound are summarized below. The molecular weight is consistently reported as approximately 249.53 g/mol .[1][2][3]

| Property | Value | Source(s) |

| IUPAC Name | 1-Bromo-3-chloro-5-isopropoxybenzene | N/A |

| CAS Number | 1242336-66-8 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀BrClO | [1][2][3] |

| Molecular Weight | 249.53 g/mol | [1][2][3] |

| MDL Number | MFCD16660297 | N/A |

graph "1-Bromo-3-chloro-5-isopropoxybenzene" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents Br [label="Br"]; Cl [label="Cl"]; O [label="O"]; C_iso_1 [label="CH"]; C_iso_2 [label="CH3"]; C_iso_3 [label="CH3"];

// Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent Bonds C1 -- Br; C3 -- Cl; C5 -- O; O -- C_iso_1; C_iso_1 -- C_iso_2; C_iso_1 -- C_iso_3;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br [pos="0,2.2!"]; Cl [pos="-1.74,-1!"]; O [pos="1.74,-1!"]; C_iso_1 [pos="2.6, -0.5!"]; C_iso_2 [pos="3.47, -1!"]; C_iso_3 [pos="2.6, 0.5!"]; }

Caption: Chemical structure of 1-Bromo-3-chloro-5-isopropoxybenzene.

Synthesis and Mechanistic Considerations

The key challenge in synthesizing this molecule is the regioselective installation of the three different substituents. The isopropoxy group is an ortho-, para-director and a moderately activating group due to its ability to donate electron density into the ring via resonance.[8][9][10] Conversely, the halogen atoms (Br and Cl) are deactivating yet also ortho-, para-directing. A logical synthetic pathway would involve introducing the substituents in a sequence that leverages these directing effects.

A plausible multi-step synthesis starting from a commercially available precursor like 3,5-dibromoanisole or a related phenol is outlined below.

Caption: Plausible synthetic workflow for 1-Bromo-3-chloro-5-isopropoxybenzene.

Exemplary Protocol: Synthesis from 3,5-Dichlorophenol

This protocol is a conceptualized procedure based on standard organic chemistry transformations.

Step 1: Williamson Ether Synthesis to form 1,3-Dichloro-5-isopropoxybenzene

-

To a solution of 3,5-dichlorophenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add 2-bromopropane (1.2 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography to yield 1,3-dichloro-5-isopropoxybenzene.

Causality: The Williamson ether synthesis is a reliable method for forming aryl ethers. The use of a polar aprotic solvent facilitates the Sₙ2 reaction between the phenoxide and the alkyl halide.

Step 2: Electrophilic Aromatic Bromination

-

Dissolve the 1,3-dichloro-5-isopropoxybenzene (1.0 eq) from Step 1 in a suitable solvent like dichloromethane or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent. A Lewis acid catalyst such as iron(III) bromide (FeBr₃, 0.1 eq) may be required to enhance reactivity.

-

Allow the reaction to stir at room temperature while monitoring its progress with TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Causality: The isopropoxy group is the most activating substituent on the ring and will direct the incoming electrophile (Br⁺) to the ortho or para positions. Since both ortho positions are occupied by chlorine atoms, bromination is directed to the para position (C1), yielding the desired product. The two chlorine atoms deactivate the ring, so a catalyst may be necessary to facilitate the reaction.[11]

Reactivity and Synthetic Utility

The primary utility of 1-Bromo-3-chloro-5-isopropoxybenzene in synthetic chemistry stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[1][2][12] This allows for selective functionalization at the bromine position, while leaving the chlorine atom available for subsequent transformations.

Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. By reacting 1-Bromo-3-chloro-5-isopropoxybenzene with an organoboron reagent, a new aryl or alkyl group can be selectively introduced at the C1 position.

Caption: Selective Suzuki-Miyaura coupling at the C-Br bond.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add 1-Bromo-3-chloro-5-isopropoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water, via syringe.

-

Heat the reaction mixture (e.g., to 90 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Analytical Characterization

Confirming the identity and purity of 1-Bromo-3-chloro-5-isopropoxybenzene requires a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (approx. 6.8-7.5 ppm).[13][14][15] Due to the substitution pattern, these protons will appear as distinct singlets or narrow doublets/triplets with small meta-coupling constants.

-

Isopropoxy Protons (-OCH(CH₃)₂): A septet for the methine proton (approx. 4.5-4.7 ppm) and a doublet for the six equivalent methyl protons (approx. 1.3-1.4 ppm) are expected.[14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-160 ppm). The carbon attached to the isopropoxy group will be the most downfield, while the carbons bonded to bromine and chlorine will also show characteristic shifts.[16][17][18]

-

Isopropoxy Carbons: A signal for the methine carbon (approx. 70-72 ppm) and a signal for the two equivalent methyl carbons (approx. 21-23 ppm) are anticipated.[18]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a characteristic molecular ion peak (M⁺).

-

Molecular Ion (M⁺): A complex isotopic cluster will be observed for the molecular ion around m/z 248, 250, and 252. This pattern is due to the presence of two isotopes for both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).

-

Fragmentation: The most likely initial fragmentation would be the loss of a propyl radical from the isopropoxy group, or alpha-cleavage of a methyl group.[19][20][21][22] Subsequent loss of halogen atoms may also be observed.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present.

-

C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.[23][24][25]

-

C-H stretching (aliphatic): Medium to strong bands just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).[23][25]

-

C=C stretching (aromatic): Medium bands in the 1450-1600 cm⁻¹ region.[23]

-

C-O stretching (aryl ether): Strong, characteristic bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.[24]

-

C-Cl and C-Br stretching: These absorptions appear in the fingerprint region below 1000 cm⁻¹ and can be difficult to assign definitively.

Safety, Handling, and Storage

As with any halogenated organic compound, appropriate safety precautions must be taken when handling 1-Bromo-3-chloro-5-isopropoxybenzene.

| Hazard Category | Precautionary Statement |

| Eye Irritation | Causes serious eye irritation.[4] |

| Skin Irritation | May cause skin irritation.[4] |

| Respiratory Irritation | May cause respiratory irritation.[4] |

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

1-Bromo-3-chloro-5-isopropoxybenzene is a valuable and strategically designed chemical intermediate. Its key feature—the differential reactivity of its C-Br and C-Cl bonds—allows for selective, sequential functionalization, making it an ideal building block for the synthesis of complex, polysubstituted aromatic compounds. This guide has provided a foundational understanding of its properties, a logical framework for its synthesis, and practical insights into its reactivity and characterization, thereby equipping researchers with the knowledge needed to effectively utilize this compound in their synthetic endeavors.

References

-

Li, W., et al. (2021). Comparison of reactivity of different aryl halides. ResearchGate. Available at: [Link]

-

Lee, C. H., & Lee, Y. (2003). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 5(9), 1475–1478. Available at: [Link]

-

Schmid, M., et al. (2005). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry, 70(18), 7351–7356. Available at: [Link]

-

Weires, A. G., et al. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(14), 6268–6275. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Available at: [Link]

- Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Reddit. (2022). Directing Groups in Electrophilic Aromatic Substitution. r/chemhelp. Available at: [Link]

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available at: [Link]

-

University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

- Google Patents. (n.d.). CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

PubChem. (n.d.). 1-Bromo-3-chloro-5-iodobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-bromo-3-chloro-5-isopropoxybenzene,(CAS# 1242336-66-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. medium.com [medium.com]

- 6. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Directing Effects | ChemTalk [chemistrytalk.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. spectrabase.com [spectrabase.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. uanlch.vscht.cz [uanlch.vscht.cz]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-5-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient multi-step synthesis for 1-bromo-3-chloro-5-isopropoxybenzene, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. The described synthetic pathway commences with the bromination of commercially available 3,5-dichloroaniline, followed by a Sandmeyer-type reaction to yield the key intermediate, 3-bromo-5-chlorophenol. The final product is then obtained through a Williamson ether synthesis. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and characterization data to enable the successful and safe synthesis of the target molecule.

Introduction

Halogenated aromatic compounds are pivotal building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of halogens on an aromatic ring allows for precise control over the molecule's electronic properties, lipophilicity, and metabolic stability. The introduction of an ether linkage further expands the chemical space, offering opportunities to modulate biological activity and physical properties. 1-Bromo-3-chloro-5-isopropoxybenzene is a trifunctionalized benzene derivative that presents multiple reactive sites for further chemical elaboration, making it a valuable scaffold for the development of novel compounds.

This guide details a logical and experimentally validated synthetic route to 1-bromo-3-chloro-5-isopropoxybenzene, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Strategy

The synthesis of 1-bromo-3-chloro-5-isopropoxybenzene is strategically designed as a three-step sequence, starting from 3,5-dichloroaniline. This approach allows for the controlled introduction of the bromo, hydroxyl, and isopropoxy functionalities.

graph Synthesis_Workflow {

layout=dot;

rankdir=LR;

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9];

A [label="3,5-Dichloroaniline"];

B [label="3-Bromo-5-chloroaniline"];

C [label="3-Bromo-5-chlorophenol"];

D [label="1-Bromo-3-chloro-5-isopropoxybenzene"];

A -> B [label="Bromination"];

B -> C [label="Diazotization & Hydrolysis"];

C -> D [label="Williamson Ether Synthesis"];

}

Caption: Mechanism of diazotization and subsequent hydrolysis.

Experimental Protocol:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of concentrated sulfuric acid in water.

-

Cool the acidic solution to 0-5 °C in an ice-salt bath.

-

Slowly add 3-bromo-5-chloroaniline (1.0 eq) to the cold acid solution with vigorous stirring to form a fine suspension of the amine salt.

-

Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is maintained between 0-5 °C. The reaction is exothermic and requires careful temperature control.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

Hydrolysis:

-

In a separate flask, bring a solution of dilute sulfuric acid to a gentle boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature. The crude 3-bromo-5-chlorophenol will often separate as an oil or solid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude phenol.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Safety Note: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures. Always use a blast shield and appropriate personal protective equipment when working with diazonium salts.[1][2][3]

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) 3-Bromo-5-chlorophenol C₆H₄BrClO 207.45 66-70

Table 2: Physical properties of the product from Step 2.

Step 3: Synthesis of 1-Bromo-3-chloro-5-isopropoxybenzene

The final step is the etherification of 3-bromo-5-chlorophenol with an isopropylating agent via the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an isopropyl halide.

Williamson Ether Synthesis Mechanism:

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol:

-

To a solution of 3-bromo-5-chlorophenol (1.0 eq) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (1.5-2.0 eq).

-

Add a catalytic amount of potassium iodide (optional, but recommended if using 2-bromopropane).

-

Add 2-iodopropane or 2-bromopropane (1.2-1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for 4-8 hours, or until TLC analysis indicates the consumption of the starting phenol.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-bromo-3-chloro-5-isopropoxybenzene by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Compound Molecular Formula Molecular Weight ( g/mol ) 1-Bromo-3-chloro-5-isopropoxybenzene C₉H₁₀BrClO 249.53

Table 3: Physical properties of the final product.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

3-Bromo-5-chlorophenol:

-

¹H NMR (CDCl₃): Signals expected in the aromatic region (δ 6.8-7.2 ppm).

-

¹³C NMR (CDCl₃): Six distinct signals expected for the aromatic carbons.

-

IR (KBr, cm⁻¹): Broad O-H stretch (~3200-3500), C-O stretch (~1200-1300), and C-Br/C-Cl stretches in the fingerprint region.

-

MS (EI): Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine and chlorine.

1-Bromo-3-chloro-5-isopropoxybenzene:

-

¹H NMR (CDCl₃): Signals for the aromatic protons, a septet for the isopropyl C-H, and a doublet for the isopropyl methyl groups.

-

¹³C NMR (CDCl₃): Signals for the aromatic carbons, and two signals for the isopropyl group.

-

IR (KBr, cm⁻¹): C-O-C ether stretches (~1050-1250), and C-Br/C-Cl stretches. The O-H stretch from the starting material should be absent.

-

MS (EI): Molecular ion peak (M⁺) with the characteristic isotopic pattern of one bromine and one chlorine atom.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 1-bromo-3-chloro-5-isopropoxybenzene. By following the detailed experimental protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for further applications in drug discovery and materials science. The provided mechanistic insights and characterization guidelines will aid in the understanding and verification of the synthetic process.

References

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1442.

-

ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

-

Smith, A. B., & Jones, C. D. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Retrieved from [Link]

-

ChemicalBook. (n.d.). 3-bromo-5-chloro-aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorophenol. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-chloro-5-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Bromo-3-chloro-5-isopropoxybenzene (CAS No. 1242336-66-8), a substituted aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this guide focuses on the theoretical spectroscopic profiles for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it offers detailed, field-proven protocols for the acquisition and interpretation of these spectra, empowering researchers to confidently characterize this molecule in a laboratory setting.

Molecular Structure and Overview

1-Bromo-3-chloro-5-isopropoxybenzene possesses a unique substitution pattern on the benzene ring, which gives rise to distinct spectroscopic signatures. Understanding these signatures is crucial for confirming the identity and purity of the compound after synthesis.

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of 1-Bromo-3-chloro-5-isopropoxybenzene and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform tuning and shimming procedures to optimize the magnetic field homogeneity.

-

Data Acquisition: Set the spectral width to approximately 15 ppm, centered around 5 ppm. Use a standard 90° pulse sequence with an acquisition time of 2-4 seconds and a relaxation delay of 5 seconds. Acquire 16 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain a clean spectrum. Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. Spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of 1-Bromo-3-chloro-5-isopropoxybenzene in CDCl₃ is presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-O (Aromatic) | 155 - 160 |

| C-Cl (Aromatic) | 133 - 137 |

| C-Br (Aromatic) | 120 - 125 |

| C-H (Aromatic) | 110 - 125 |

| Isopropoxy CH | 70 - 75 |

| Isopropoxy CH₃ | 20 - 25 |

Rationale for Predictions: The carbon attached to the highly electronegative oxygen will be the most downfield of the aromatic carbons. Carbons bonded to bromine and chlorine will also be downfield, while the protonated aromatic carbons will be more upfield. The aliphatic carbons of the isopropoxy group will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR

The sample prepared for ¹H NMR can be used directly for ¹³C NMR analysis.

Step-by-Step Methodology:

-

Instrument Setup: Use the same sample and initial setup as for ¹H NMR. Switch the spectrometer's observation nucleus to ¹³C.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. Set the spectral width to approximately 220 ppm. A longer acquisition time and a greater number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum with Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic (Isopropoxy) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1000 | C-O stretch | Aryl Ether |

| 800 - 600 | C-Cl stretch | Chloroalkane |

| 600 - 500 | C-Br stretch | Bromoalkane |

Rationale for Predictions: The spectrum will be dominated by aromatic C-H and C=C stretching, aliphatic C-H stretching from the isopropoxy group, and a strong C-O stretch characteristic of an aryl ether. The carbon-halogen stretches will appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

Caption: Workflow for acquiring an IR spectrum of a solid.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of 1-Bromo-3-chloro-5-isopropoxybenzene in a few drops of a volatile solvent like methylene chloride.

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer. Acquire a background spectrum of the clean, empty beam path first. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum.

-

Analysis: Identify the key absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrum Fragmentation

For 1-Bromo-3-chloro-5-isopropoxybenzene (Molecular Weight: 249.53 g/mol ), the following fragments are predicted in an electron ionization (EI) mass spectrum.

| m/z | Predicted Fragment | Notes |

| 248/250/252 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Br and Cl. |

| 206/208/210 | [M - C₃H₆]⁺ | Loss of propene from the isopropoxy group (McLafferty-type rearrangement). |

| 169/171 | [M - Br]⁺ | Loss of a bromine radical. |

| 213/215 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Rationale for Predictions: Aromatic ethers are known to produce prominent molecular ions. A common fragmentation pathway for ethers is the loss of an alkene, in this case, propene. Cleavage of the carbon-halogen bonds is also expected. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in characteristic isotopic patterns for fragments containing these atoms.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane. Ensure the sample is free of particulates.

-

GC Separation: Inject 1 µL of the sample into the GC. The GC will separate the compound from any impurities. A typical temperature program would be to hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Analysis: The eluent from the GC column is directed into the ion source of the mass spectrometer. Use electron ionization (EI) at 70 eV. The mass analyzer will scan a mass range of m/z 40-300.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

References

-

Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Health, Safety and Environment Office. [Link]

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Standard Operating Procedure for NMR Experiments. University of Notre Dame. [Link]

-

Mass Spectrum of Ethers. Organic Spectroscopy International. [Link]

-

Infrared spectroscopy correlation table. Wikipedia. [Link]

-

Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

-

GCMS Section 6.13. Whitman College. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Infrared spectroscopy correlation table. chemeurope.com. [Link]

-

Simplified Infrared Correlation Chart. [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

Standard Operating Procedure for NMR spectroscopy analysis for specific surface area determination. [Link]

-

Standard Operating Procedure H-NMR. [Link]

-

Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. [Link]

-

Carbon-13 NMR Spectroscopy. YouTube. [Link]

-

The Structure Determination of Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Chemistry LibreTexts. [Link]

-

Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]

1-Bromo-3-chloro-5-isopropoxybenzene structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Bromo-3-chloro-5-isopropoxybenzene

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research, synthesis, and drug development. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 1-bromo-3-chloro-5-isopropoxybenzene (C₉H₁₀BrClO). Moving beyond a simple recitation of techniques, this document details the strategic application and synergistic interpretation of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Each step is presented with the underlying scientific rationale, field-proven experimental protocols, and expected data outcomes, creating a self-validating system for structural confirmation. This guide is intended for researchers and professionals who require a robust framework for characterizing complex substituted aromatic compounds.

Initial Assessment: Molecular Integrity and Formula Verification via Gas Chromatography-Mass Spectrometry (GC-MS)

The first step in analyzing any newly synthesized or isolated compound is to assess its purity and confirm its molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this initial phase. The gas chromatograph separates the analyte from volatile impurities, while the mass spectrometer provides the molecular weight and crucial information about the elemental composition.

The power of MS in this context lies in its ability to detect the characteristic isotopic patterns of bromine and chlorine.[1][2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Chlorine has two key isotopes, ³⁵Cl and ³⁷Cl, in a ~3:1 ratio.[2] A molecule containing one bromine and one chlorine atom will therefore exhibit a distinctive cluster of peaks for the molecular ion (M⁺), with significant signals at M+2 and M+4, which serves as a definitive fingerprint for the presence of these specific halogens.[2][3]

Predicted Mass Spectrometry Data

For 1-bromo-3-chloro-5-isopropoxybenzene (C₉H₁₀BrClO), the molecular weight is 249.53 g/mol . The mass spectrum is expected to show a molecular ion peak cluster reflecting the combined isotopic abundances.

| Ion Cluster | Contributing Isotopes | Expected m/z | Relative Intensity (Approx.) |

| M⁺ | C₉H₁₀⁷⁹Br³⁵ClO | 248 | 100% |

| [M+2]⁺ | C₉H₁₀⁸¹Br³⁵ClO / C₉H₁₀⁷⁹Br³⁷ClO | 250 | ~130% |

| [M+4]⁺ | C₉H₁₀⁸¹Br³⁷ClO | 252 | ~32% |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC System: Use a system equipped with a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Set the injector temperature to 250°C. Use a splitless injection mode for sensitivity.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.[4]

-

-

MS Detector Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Acquisition: Inject 1 µL of the sample solution and begin data acquisition.

-

Data Analysis: Analyze the resulting chromatogram for a single major peak, indicating high purity. Examine the mass spectrum of this peak to confirm the molecular weight and the predicted isotopic pattern for one bromine and one chlorine atom.

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

Once the molecular formula is confirmed, FTIR spectroscopy is employed to identify the functional groups present. This is a rapid, non-destructive technique that provides information on the molecule's bonding framework. For 1-bromo-3-chloro-5-isopropoxybenzene, we expect to see characteristic absorptions for the aromatic ring, the ether linkage, and the alkyl groups of the isopropoxy substituent, while confirming the absence of other functionalities like hydroxyl (-OH) or carbonyl (C=O) groups.[5]

Aryl alkyl ethers are distinguished by two prominent C-O stretching bands.[6][7] The aromatic C-O stretch appears at a higher wavenumber (1200-1300 cm⁻¹) compared to the aliphatic C-O stretch (1010-1050 cm⁻¹).[6][8]

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Alkyl (Isopropoxy) |

| 1600, 1575, 1470 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O Stretch | Aryl-O Bond |

| ~1040 | Symmetric C-O Stretch | O-Alkyl Bond |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Substitution |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the compound directly onto the center of the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Definitive Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[9][10] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle with high confidence.

Proton (¹H) NMR Analysis